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Hexahydrophthalic anhydride

Epoxy Resin Curing Glass Transition Temperature Thermal Properties

Hexahydrophthalic anhydride (HHPA) is a saturated cycloaliphatic anhydride hardener that achieves a Tg of 206°C—22°C higher than THPA-cured systems. Its unsubstituted ring structure yields superior crosslink density, unmatched dielectric integrity, and low dielectric loss, making it indispensable for high-voltage insulation and electronic potting. Low melt viscosity enables high filler loading without excess solvent, easing VOC compliance. Blend optimization with MHHPA can further raise Tg by 17.93%, offering formulators a precision tool for advanced composites and coatings. For applications where thermal, electrical, and processing performance are non-negotiable, HHPA is the definitive curing agent choice.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 85-42-7
Cat. No. B042101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydrophthalic anhydride
CAS85-42-7
Synonyms1,2-Cyclohexanedicarboxylic Anhydride;  1,2-Cyclohexanedicarboxylic Acid Anhydride;  Aradur HY 925;  Araldite HT 904;  Araldite HT 907;  Araldite HY 907;  Araldite HY 925;  Araldite Hardener HY 925;  Cyclohexane-1,2-dicarboxylic Acid Anhydride;  Cyclohexanedi
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(=O)OC2=O
InChIInChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2
InChIKeyMUTGBJKUEZFXGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol, and ethyl acetate;  slightly soluble in petroleum ether
In water, 1.76X10+3 mg/L at 25 °C (est)
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydrophthalic Anhydride (HHPA) CAS 85-42-7: High-Performance Cycloaliphatic Anhydride Curing Agent for Epoxy Resins


Hexahydrophthalic anhydride (HHPA, CAS 85-42-7) is a saturated cycloaliphatic dicarboxylic anhydride that serves as a high-performance curing agent (hardener) for epoxy resins [1]. It is a white crystalline solid at room temperature (melting point 32-36°C) that forms a low-viscosity liquid upon mild heating, facilitating easy processing and mixing [2]. HHPA is widely used in applications demanding high thermal stability, excellent dielectric properties, and superior mechanical strength, such as in the encapsulation of electrical and electronic components and the production of high-performance composite materials [3].

Why Hexahydrophthalic Anhydride (HHPA) Cannot Be Replaced by Other Anhydride Curing Agents


While various anhydride curing agents are commercially available, they are not interchangeable in high-performance epoxy formulations. Direct substitution of HHPA with alternatives like tetrahydrophthalic anhydride (THPA) or methylhexahydrophthalic anhydride (MHHPA) results in significant changes to critical material properties, including glass transition temperature (Tg), network crosslink density, and dielectric loss behavior [1]. The unique molecular structure of HHPA—a fully saturated, unsubstituted cycloaliphatic ring—imparts a specific balance of reactivity, thermal stability, and electrical performance that cannot be achieved with its aromatic (phthalic anhydride, PA), partially unsaturated (THPA), or alkyl-substituted (MHHPA) analogs [2]. The evidence below quantifies these performance differences, demonstrating why selection of the correct anhydride is critical for achieving target specifications in demanding applications.

Hexahydrophthalic Anhydride (HHPA): Quantitative Performance Evidence Against Key Comparators


Glass Transition Temperature (Tg) Superiority of HHPA-Cured Networks Over THPA

In a direct comparative study of technical-grade TGDDM cured with HHPA versus THPA, the HHPA-cured network exhibited a significantly higher onset glass transition temperature (Tg). The HHPA-cured system achieved a Tg of 206°C, which was 22°C higher than the 184°C Tg of the THPA-cured system [1]. This demonstrates HHPA's ability to form a more rigid, thermally stable crosslinked network.

Epoxy Resin Curing Glass Transition Temperature Thermal Properties

Kinetic Reactivity: HHPA vs. Iso-MTHPA and DDSA in Epoxy Curing

A DSC study on the curing kinetics of ED-22 epoxy resin with three different anhydride hardeners revealed that HHPA exhibited the lowest activation energy for the curing reaction. The apparent activation energy for the HHPA system was calculated to be 75.4 kJ/mol, compared to 81.2 kJ/mol for iso-methyltetrahydrophthalic anhydride (iso-MTHPA) and 86.7 kJ/mol for dodecylsuccinic anhydride (DDSA) [1]. This indicates that HHPA cures more readily with the epoxy resin under the tested conditions.

Cure Kinetics Activation Energy Differential Scanning Calorimetry

Network Homopolymerization Behavior: HHPA vs. THPA

In the same study comparing HHPA and THPA, researchers quantified the extent of epoxy homopolymerization as a side reaction in the curing process. For HHPA-cured networks, it was estimated that approximately 38% of the excess epoxy groups underwent homopolymerization, compared to only 17% for the THPA-cured network [1]. This indicates that HHPA promotes a different reaction pathway and network architecture.

Epoxy-Anhydride Network Homopolymerization Crosslink Density

Tuning Thermal and Dielectric Performance via HHPA/MHHPA Blend Ratios

A study on mixed anhydride curing systems for bisphenol-A epoxy resin evaluated the effect of varying the ratio of MHHPA to HHPA. The results demonstrated that a specific blend (MHHPA:HHPA molar ratio of 8:2) yielded the highest glass transition temperature (Tg) and improved electrical strength compared to systems with different ratios, while maintaining essentially constant dielectric loss [1]. This highlights HHPA's role as a critical co-curing agent for property optimization.

Dielectric Properties Mixed Anhydride Systems Glass Transition Temperature

Processing Viscosity: HHPA's Advantage Over Aromatic Phthalic Anhydride

Industrial technical sources consistently report that HHPA provides significantly lower formulation viscosity compared to aromatic phthalic anhydride (PA). While specific numerical viscosity comparisons at identical temperatures are not always provided in open literature, the consensus is that HHPA's lower melt viscosity facilitates easier mixing, allows for higher filler loadings, and reduces or eliminates the need for volatile organic solvents in the final product .

Processing Viscosity Epoxy Formulation Filler Loading

Thermal Stability Enhancement via Curing Agent Compounding: HHPA/THPA/PA Systems

A 2024 study investigated the synergistic effect of compounding HHPA with tetrahydrophthalic anhydride (THPA) and phthalic anhydride (PA) to improve the thermal performance of epoxy composites. The compounded curing agent system increased the glass transition temperature (Tg) by 17.93% and the temperature at 5% weight loss (T5%) by 7.72% compared to a baseline, though the exact baseline composition was not specified [1].

Thermal Stability Synergistic Effects Epoxy Composites

Hexahydrophthalic Anhydride (HHPA): Preferred Application Scenarios Based on Quantified Performance


High-Temperature Electrical Encapsulation and Insulation

HHPA is the preferred curing agent for epoxy encapsulants in high-voltage insulation systems where both thermal endurance and dielectric integrity are critical. As demonstrated in Section 3, HHPA-cured networks achieve a Tg of 206°C, 22°C higher than THPA-cured systems [1]. This superior thermal stability ensures long-term reliability of electrical components operating at elevated temperatures. Furthermore, its proven use in state-of-the-art insulation systems [2] and its ability to be optimized in blends for maximum electrical strength [3] make it indispensable for this application.

High-Performance Epoxy Composites Requiring Maximum Tg

In the manufacturing of fiber-reinforced polymer (FRP) composites for aerospace, automotive, and other demanding structural applications, achieving the highest possible glass transition temperature is often a primary goal. The direct comparative data in Section 3 showing HHPA's 22°C Tg advantage over THPA [1] provides a clear, quantifiable justification for selecting HHPA. Additionally, the evidence that HHPA can be used in synergistic blends to further increase Tg by 17.93% [4] offers a formulation strategy for pushing the thermal envelope of composite materials.

Formulations Requiring Low Processing Viscosity and High Filler Loading

For the production of epoxy-based adhesives, coatings, and casting compounds, low formulation viscosity is essential for efficient mixing, degassing, and application. HHPA's well-documented lower melt viscosity compared to aromatic alternatives like phthalic anhydride (Section 3) facilitates the incorporation of high loadings of fillers (e.g., silica, minerals) to reduce cost or modify properties without requiring excessive solvent dilution . This makes HHPA a cost-effective and environmentally preferable choice for formulators seeking to meet stringent VOC regulations while maintaining processability.

Optimization of Mixed Anhydride Curing Systems for Electronics

Electronic encapsulation applications often demand a precise balance of properties, including high Tg, low dielectric loss, and good mechanical strength. The evidence presented in Section 3 shows that a specific MHHPA:HHPA blend ratio of 8:2 yields the highest Tg and improved electrical strength in epoxy resins [3]. This quantifiable finding demonstrates that HHPA is not merely a substitute for MHHPA but a vital co-component for fine-tuning the dielectric and thermal performance of epoxy formulations for advanced electronic devices.

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